An In-Depth Technical Guide to 2,4-Dihydroxy-6-nitroquinazoline (CAS: 32618-85-2): A Keystone Scaffold for Modern Drug Discovery
An In-Depth Technical Guide to 2,4-Dihydroxy-6-nitroquinazoline (CAS: 32618-85-2): A Keystone Scaffold for Modern Drug Discovery
This guide provides an in-depth technical overview of 2,4-dihydroxy-6-nitroquinazoline, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. We will delve into its chemical properties, a well-reasoned synthesis protocol, and its burgeoning role in medicinal chemistry, particularly as a scaffold for kinase inhibitors.
Introduction: The Quinazoline Core in Medicinal Chemistry
The quinazoline scaffold is a privileged structure in drug discovery, forming the backbone of numerous therapeutic agents. Its rigid, bicyclic nature provides a well-defined three-dimensional orientation for substituent groups to interact with biological targets. The introduction of a nitro group at the 6-position and hydroxyl groups at the 2- and 4-positions creates a unique electronic and structural profile, making 2,4-dihydroxy-6-nitroquinazoline a versatile starting material for the synthesis of targeted therapeutics.
Physicochemical Properties
2,4-Dihydroxy-6-nitroquinazoline, also known by its synonym 6-nitro-2,4(1H,3H)-quinazolinedione, is a solid, typically appearing as a white to yellow powder or crystals.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 32618-85-2 | [2] |
| Molecular Formula | C₈H₅N₃O₄ | [3] |
| Molecular Weight | 207.15 g/mol | [3] |
| Melting Point | 330-331 °C | [2][3] |
| Physical Form | Solid, White to yellow powder or crystals | [1] |
| Purity | Typically available at 95-98% | [1][3] |
| Storage | Store at room temperature, sealed in a dry environment. | [1][3] |
Synthesis of 2,4-Dihydroxy-6-nitroquinazoline: A Rationale-Driven Protocol
Rationale for the Synthetic Approach
The chosen synthetic route is based on the well-documented cyclization of anthranilic acids (or their derivatives) with a one-carbon source to form the quinazolinone core. In this case, we propose the use of urea as the source of the C2 and N3 atoms of the quinazoline ring. This method is often favored for its simplicity and the ready availability of the starting materials. The nitration of the benzene ring is performed on the starting material, 2-aminobenzoic acid, to yield 2-amino-5-nitrobenzoic acid, which is commercially available. This pre-functionalization strategy avoids the potentially harsh conditions of nitrating the quinazoline ring directly, which could lead to side products.
Proposed Synthesis Workflow
Caption: Proposed synthesis workflow for 2,4-dihydroxy-6-nitroquinazoline.
Detailed Experimental Protocol
Materials:
-
2-Amino-5-nitrobenzoic acid
-
Urea
-
High-boiling point solvent (e.g., diphenyl ether or mineral oil)
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-5-nitrobenzoic acid (1 equivalent) and urea (3-4 equivalents).
-
Solvent Addition: Add a minimal amount of a high-boiling point solvent to create a slurry.
-
Heating: Heat the reaction mixture to a temperature of 180-200 °C. The exact temperature may need to be optimized.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Add ethanol to the solidified mass and break it up.
-
Filter the crude product and wash it with hot ethanol to remove unreacted starting materials and byproducts.
-
To further purify, the crude product can be dissolved in a dilute aqueous sodium hydroxide solution and then re-precipitated by the addition of hydrochloric acid.
-
-
Drying: Dry the purified product under vacuum to yield 2,4-dihydroxy-6-nitroquinazoline as a solid.
Self-Validation: The identity and purity of the synthesized compound should be confirmed by melting point analysis, and spectroscopic methods such as NMR and IR, and mass spectrometry. The obtained data should be compared with literature values for analogous compounds.
Spectroscopic Characterization
Expected Spectroscopic Data:
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¹H NMR: In a deuterated solvent like DMSO-d₆, one would expect to see signals in the aromatic region corresponding to the protons on the benzene ring. The protons on the nitrated ring will be shifted downfield. Protons attached to nitrogen atoms will appear as broad singlets and their chemical shifts can be concentration-dependent.
-
¹³C NMR: The spectrum will show signals for the eight carbon atoms. The carbons attached to the nitro and hydroxyl groups, as well as the carbonyl carbons, will have characteristic chemical shifts.
-
IR Spectroscopy: The IR spectrum should display characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1650-1700 cm⁻¹), and the asymmetric and symmetric stretching of the nitro group (around 1550 and 1350 cm⁻¹, respectively).
ChemicalBook provides a list of available spectra for 2,4-Dihydroxy-6-nitroquinazoline, including ¹H NMR, ¹³C NMR, and IR, which can be accessed for a fee.[4]
Applications in Drug Discovery: A Focus on Kinase Inhibition
The 6-nitroquinazoline scaffold is a cornerstone in the development of targeted cancer therapies, particularly as inhibitors of Epidermal Growth Factor Receptor (EGFR).
Mechanism of Action: Targeting the EGFR Signaling Pathway
EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[5] Dysregulation of the EGFR signaling pathway is a common driver of various cancers. Many 6-nitro-4-substituted quinazoline derivatives have been synthesized and evaluated for their EGFR inhibitory activity.[5] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing the phosphorylation of downstream signaling molecules.
Caption: Inhibition of the EGFR signaling pathway by a 6-nitroquinazoline derivative.
The rationale behind using the 6-nitroquinazoline scaffold lies in its ability to mimic the adenine ring of ATP and form key hydrogen bonds within the ATP-binding pocket of the EGFR kinase domain. The nitro group at the 6-position can be a key interaction point or a precursor for further functionalization to enhance binding affinity and selectivity.
Potential as a TNF-alpha Inhibitor
Some quinazoline derivatives have been investigated for their ability to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine implicated in a range of autoimmune diseases. The mechanism of action in this context is less defined but may involve the modulation of intracellular signaling pathways that regulate TNF-α gene expression, such as the NF-κB pathway.[6][]
Caption: Potential mechanism of TNF-α inhibition by quinazoline derivatives.
Role in T-Cell Proliferation
The immunomodulatory effects of quinazoline derivatives may also extend to the regulation of T-cell proliferation. This can be a desirable effect in the context of autoimmune diseases or a necessary consideration in cancer immunotherapy. The inhibition of T-cell proliferation could be mediated through various mechanisms, including the modulation of cytokine signaling pathways (e.g., IL-2, IL-6) or direct effects on T-cell activation.[8][9][10]
Safety and Handling
2,4-Dihydroxy-6-nitroquinazoline is associated with the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3] The GHS pictogram associated with this compound is the exclamation mark (GHS07).[1]
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Handle in a well-ventilated area or in a chemical fume hood.
-
Avoid contact with skin and eyes. In case of contact, wash immediately with plenty of water.
-
Store in a tightly closed container in a cool, dry place.
Conclusion
2,4-Dihydroxy-6-nitroquinazoline is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the strategic placement of reactive functional groups make it an ideal starting point for the development of novel therapeutics, particularly in the realm of oncology and immunology. The insights provided in this guide are intended to empower researchers to harness the full potential of this important chemical entity in their drug discovery endeavors.
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(A) Chemical structure of 6-nitroquinazoline-2,4-diol (NQD) selected by... (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (2020). ResearchGate. Retrieved from [Link]
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TNFα blockade in human diseases: Mechanisms and future directions. (2008). Cytokine & Growth Factor Reviews. [Link]
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IL-6 promotes T cell proliferation and expansion under inflammatory conditions in association with low-level RORγt expression. (2019). The Journal of Immunology. [Link]
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T cell-intrinsic role of IL-6 signaling in primary and memory responses. (2014). eLife. [Link]
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